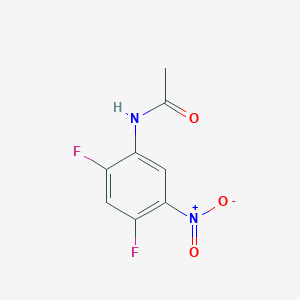

![molecular formula C15H23NO3 B056169 4-[(1-Adamantylcarbonyl)amino]butanoic acid CAS No. 35091-21-5](/img/structure/B56169.png)

4-[(1-Adamantylcarbonyl)amino]butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

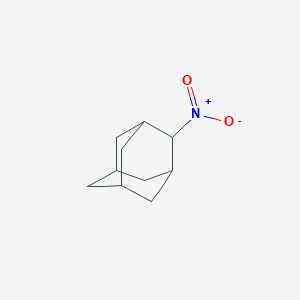

The synthesis of adamantane derivatives, including 4-[(1-Adamantylcarbonyl)amino]butanoic acid, often involves innovative methods to incorporate the adamantyl group into the target molecules. For instance, the efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives has been developed through transition metal ion catalyzed oxidation, followed by the creation of amino acid derivatives of this compound, which are potentially useful in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

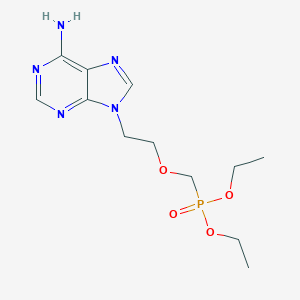

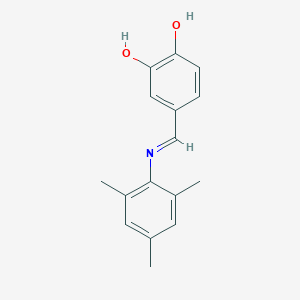

Molecular Structure Analysis

Adamantane derivatives exhibit a wide range of molecular structures, often characterized by their complex, three-dimensional frameworks. For example, the adamantylacetyl derivative of cholic acid forms orthorhombic crystals, demonstrating the compound's ability to form inclusion complexes with a 1:1:1 stoichiometry, highlighting its structural complexity and adaptability (Miragaya et al., 2010).

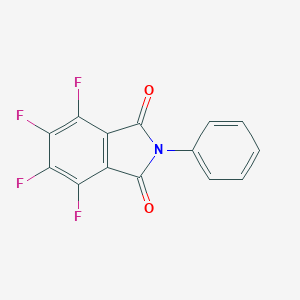

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, the triflic acid-promoted adamantylation of pyrene demonstrates the chemical reactivity of adamantane derivatives, leading to compounds with interesting fluorescent properties and providing insights into their chemical behavior and potential applications (Wrona-Piotrowicz et al., 2020).

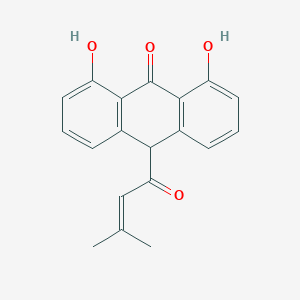

Physical Properties Analysis

The physical properties of adamantane derivatives, such as their solubility, melting points, and crystal structures, are significantly influenced by their robust molecular framework. The synthesis and characterization of adamantane-based cascade polymers, for example, shed light on the unique physical properties that arise from the adamantane core, including their spectral characteristics and reaction efficiency (Newkome et al., 1991).

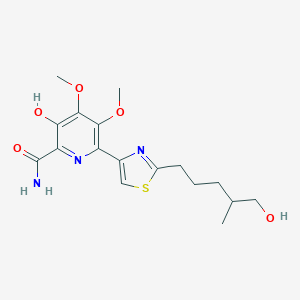

Chemical Properties Analysis

The chemical properties of 4-[(1-Adamantylcarbonyl)amino]butanoic acid and related adamantane derivatives are marked by their stability, reactivity, and potential for forming a wide range of chemical bonds. These properties are exemplified in studies focusing on the synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes, highlighting the versatility and reactivity of adamantane derivatives in synthetic organic chemistry (Jung & Lee, 2014).

作用机制

安全和危害

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

属性

IUPAC Name |

4-(adamantane-1-carbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQXORHKKDWVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364872 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Adamantylcarbonyl)amino]butanoic acid | |

CAS RN |

35091-21-5 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)